molecular formula C5H10BrNO2S B2970686 3-(Bromomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione CAS No. 1824316-99-5

3-(Bromomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B2970686
CAS No.: 1824316-99-5
M. Wt: 228.1
InChI Key: XNNZWRPZSQVQES-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione typically involves the bromination of a precursor compound. One common method is the bromination of 2-methyl-1lambda6,2-thiazolidine-1,1-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative without the bromomethyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or sodium periodate can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazolidine derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include the reduced thiazolidine derivative.

Scientific Research Applications

3-(Bromomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used to study the effects of brominated heterocycles on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, potentially altering the function of the target molecule. The thiazolidine ring may also interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione
  • 3-(Iodomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione
  • 2-Methyl-1lambda6,2-thiazolidine-1,1-dione

Uniqueness

3-(Bromomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom is more reactive than chlorine but less reactive than iodine, providing a balance between stability and reactivity that can be advantageous in certain synthetic applications.

Biological Activity

3-(Bromomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound notable for its structural complexity and potential biological activities. The compound features a thiazolidine ring, which is known for its diverse applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C₅H₈BrN₂O₂S
  • CAS Number : 1824316-99-5
  • Molecular Weight : 223.10 g/mol

The biological activity of this compound is primarily attributed to its bromomethyl group, which acts as an electrophile. This feature allows it to engage in nucleophilic substitution reactions with various biological macromolecules such as proteins and nucleic acids. The thiazolidine ring may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Biological Activities

Recent studies have highlighted several significant biological activities associated with this compound:

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit substantial antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. In comparative studies, these compounds outperformed traditional antibiotics like ampicillin and streptomycin in terms of antimicrobial efficacy .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of cell signaling pathways. The bromomethyl group enhances its reactivity towards nucleophiles prevalent in cancerous cells, potentially leading to selective cytotoxicity .

Anti-inflammatory Effects

Thiazolidine derivatives are also recognized for their anti-inflammatory properties. Research involving related compounds has demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, derivatives similar to this compound have shown promising results in reducing inflammation in animal models .

Case Studies

Several case studies have documented the biological activities of thiazolidine derivatives:

  • Antimicrobial Efficacy : A study evaluated various thiazolidine derivatives against clinically isolated bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Cancer Cell Line Studies : In vitro assays on breast cancer cell lines revealed that treatment with thiazolidine derivatives led to significant reductions in cell viability and increased apoptotic markers compared to untreated controls .
  • Inflammation Models : In carrageenan-induced paw edema models in rats, compounds similar to this compound demonstrated a marked reduction in edema formation and inflammatory mediator release .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
3-(Bromomethyl)-2-methyl-1lambda6,2-dioneHighModerateHigh
3-(Chloromethyl)-2-methyl-1lambda6,2-dioneModerateLowModerate
3-(Iodomethyl)-2-methyl-1lambda6,2-dioneHighHighLow

Properties

IUPAC Name

3-(bromomethyl)-2-methyl-1,2-thiazolidine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO2S/c1-7-5(4-6)2-3-10(7,8)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNZWRPZSQVQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCS1(=O)=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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